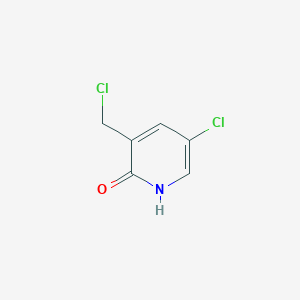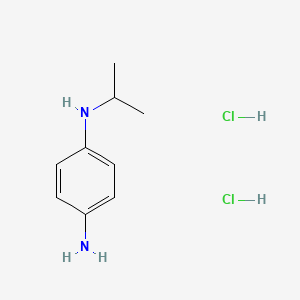
N1-Isopropylbenzene-1,4-diaminedihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-Isopropylbenzene-1,4-diaminedihydrochloride: is an organic compound with the molecular formula C9H14N2·2HCl. It is a derivative of benzene, where the benzene ring is substituted with an isopropyl group and two amino groups at the 1 and 4 positions, forming a diamine. This compound is commonly used in various chemical reactions and has applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N1-Isopropylbenzene-1,4-diaminedihydrochloride typically involves the following steps:
Nitration: Benzene is nitrated to form nitrobenzene.
Reduction: Nitrobenzene is reduced to form aniline.
Alkylation: Aniline is alkylated with isopropyl halide to form N1-isopropylaniline.
Amination: N1-isopropylaniline undergoes further amination to introduce the second amino group at the para position, forming N1-Isopropylbenzene-1,4-diamine.
Hydrochloride Formation: The diamine is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Continuous flow reactors for nitration and reduction steps.
- Catalytic hydrogenation for the reduction of nitrobenzene.
- Use of alkylating agents in controlled environments to ensure high yield and purity.
- Crystallization and purification steps to obtain the final dihydrochloride salt.
化学反応の分析
Types of Reactions: N1-Isopropylbenzene-1,4-diaminedihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form corresponding amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Alkylated or acylated derivatives of the original compound.
科学的研究の応用
N1-Isopropylbenzene-1,4-diaminedihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the synthesis of biologically active compounds and as a precursor in the development of pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
作用機序
The mechanism of action of N1-Isopropylbenzene-1,4-diaminedihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can:
Inhibit enzyme activity: By binding to the active site of enzymes, it can inhibit their catalytic function.
Modulate receptor activity: By interacting with specific receptors, it can alter cellular signaling pathways.
類似化合物との比較
N1,N1-dipropylbenzene-1,4-diamine: Similar structure but with different alkyl groups.
N1,N1,N4,N4-tetra(pyridin-4-yl)benzene-1,4-diamine: Contains pyridine groups instead of isopropyl groups.
Uniqueness: N1-Isopropylbenzene-1,4-diaminedihydrochloride is unique due to its specific substitution pattern and the presence of the isopropyl group, which imparts distinct chemical and physical properties compared to other similar compounds.
特性
分子式 |
C9H16Cl2N2 |
|---|---|
分子量 |
223.14 g/mol |
IUPAC名 |
4-N-propan-2-ylbenzene-1,4-diamine;dihydrochloride |
InChI |
InChI=1S/C9H14N2.2ClH/c1-7(2)11-9-5-3-8(10)4-6-9;;/h3-7,11H,10H2,1-2H3;2*1H |
InChIキー |
JCCUGRYAVWJONA-UHFFFAOYSA-N |
正規SMILES |
CC(C)NC1=CC=C(C=C1)N.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



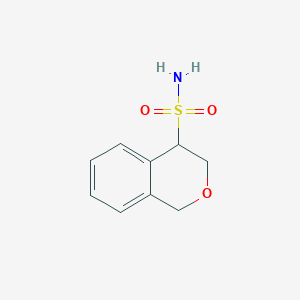

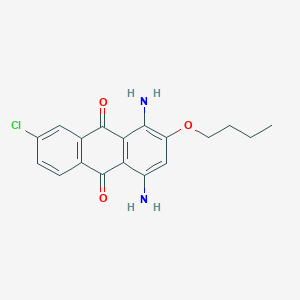

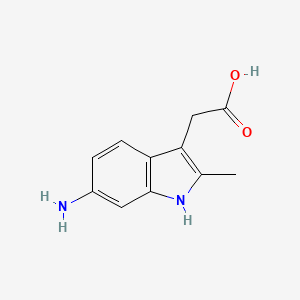
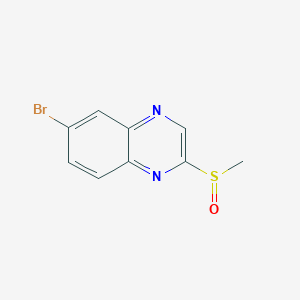
![9,10-Anthracenedione, 1,5-bis[[(4-methoxyphenyl)methyl]thio]-](/img/structure/B13125499.png)

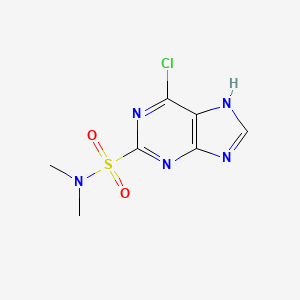
![6-Bromopyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B13125536.png)

